molecular formula C15H21N3 B15126948 4-(Cyclohexen-1-yl)-5-phenylpyrazolidin-3-amine

4-(Cyclohexen-1-yl)-5-phenylpyrazolidin-3-amine

Cat. No.: B15126948
M. Wt: 243.35 g/mol
InChI Key: UGSHUJQKYHUKBY-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a cyclohexenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine is unique due to its combination of a cyclohexenyl group, a phenyl group, and a pyrazole ring. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-5-phenylpyrazolidin-3-amine

InChI

InChI=1S/C15H21N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h2,5-7,9-10,13-15,17-18H,1,3-4,8,16H2

InChI Key

UGSHUJQKYHUKBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2C(NNC2N)C3=CC=CC=C3

Origin of Product

United States

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